molecular formula C8H7F3N2 B139267 4-(Trifluoromethyl)benzenecarboximidamide CAS No. 131472-28-1

4-(Trifluoromethyl)benzenecarboximidamide

Cat. No.: B139267
CAS No.: 131472-28-1
M. Wt: 188.15 g/mol
InChI Key: XFLGYXVBXUAGQV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H8ClF3N2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trifluoromethyl group attached to a benzenecarboximidamide structure, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-(Trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-(Trifluoromethyl)benzonitrile with methanol and sodium methoxide, followed by the addition of ammonium chloride. The reaction is carried out at room temperature with magnetic stirring for several hours. The resulting product is then purified through recrystallization using ethanol .

Chemical Reactions Analysis

4-(Trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

4-(Trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds, such as:

    4-Fluoro-2-(trifluoromethyl)benzenecarboximidamide: This compound has a similar structure but with a fluorine atom in place of one of the hydrogen atoms on the benzene ring.

    4-(Trifluoromethyl)benzamidine: This compound is structurally similar but lacks the carboximidamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

4-(Trifluoromethyl)benzenecarboximidamide is a compound characterized by a trifluoromethyl group attached to a benzene ring, along with a carboximidamide functional group. Its molecular formula is C₈H₇F₃N₂, and it has garnered attention due to its significant biological activity, particularly as an inhibitor of key enzymes involved in neurotransmission.

  • Molecular Weight : 202.15 g/mol
  • Molecular Formula : C₈H₇F₃N₂
  • Functional Groups : Trifluoromethyl group, carboximidamide

The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which can improve bioavailability and biological activity against various targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical for regulating neurotransmission. The compound demonstrates varying inhibitory potency:

  • Acetylcholinesterase (AChE) : IC₅₀ values range from 46.8 to 137.7 µM.
  • Butyrylcholinesterase (BuChE) : IC₅₀ values range from 19.1 to 881.1 µM.

These findings suggest potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzene ring or the trifluoromethyl group can significantly impact the inhibitory potency of the compound against AChE and BuChE. For instance, analogs with different substituents have been tested to optimize potency and selectivity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeKey Features
4-(Fluorobenzene)carboximidamideAromatic amideLess potent enzyme inhibitor than CF₃ variant
4-(Trifluoromethyl)benzohydrazideHydrazideExhibits similar enzyme inhibition properties
N,N-Dimethyl-4-(trifluoromethyl)benzamideAmideUsed in similar applications; less hydrophilic
4-(Trifluoromethyl)-N'-(benzylidene)benzohydrazoneHydrazoneStronger inhibition against acetylcholinesterase

The presence of the trifluoromethyl group in this compound enhances its biological activity compared to its analogs, potentially due to improved interactions with enzyme active sites.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Neurodegenerative Disease Models : In vitro studies have shown that this compound effectively inhibits AChE in neuronal cell lines, suggesting its potential utility in Alzheimer's disease models.
  • SAR Optimization Studies : Research has focused on modifying the structure to enhance selectivity for AChE over BuChE, aiming for compounds that minimize side effects while maximizing therapeutic efficacy .
  • In Vivo Studies : Preliminary animal studies indicate that treatment with this compound leads to improved cognitive function in models of cholinergic deficit, supporting its potential as a therapeutic agent.

Properties

IUPAC Name

4-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLGYXVBXUAGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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